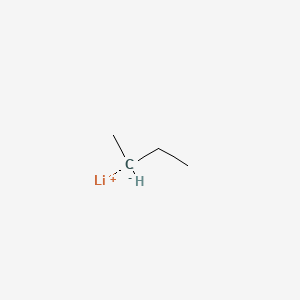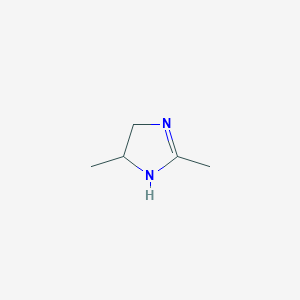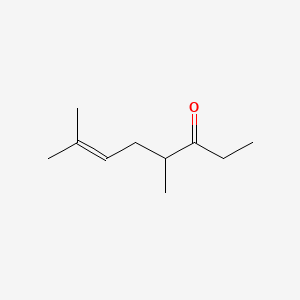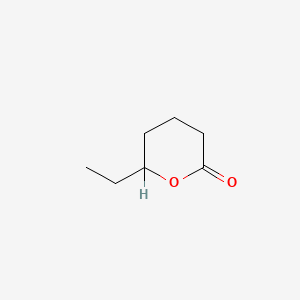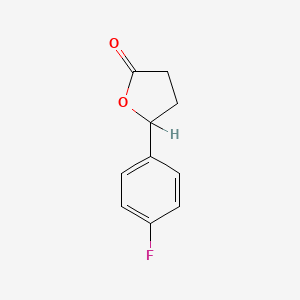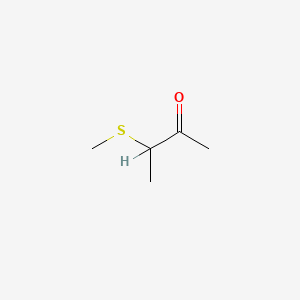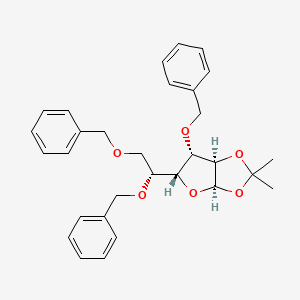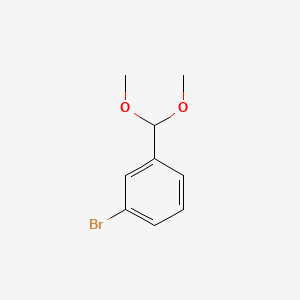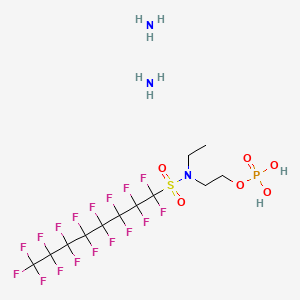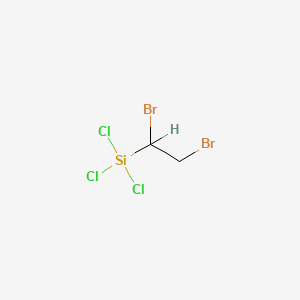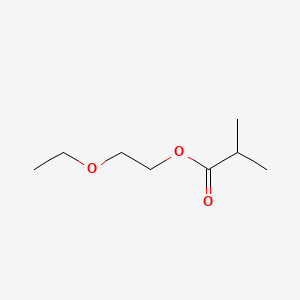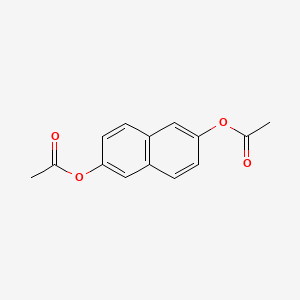
2,6-Diacetoxynaphthalene
Vue d'ensemble
Description
2,6-Diacetoxynaphthalene (DAN) is a solid substance used for laboratory research purposes . It has a molecular formula of C14H12O4 and a molecular weight of 244.25 .
Synthesis Analysis
DAN is produced by subjecting 6-acetoxy-2-acetonaphthone (AAN) to a Baeyer-Villiger oxidation using a peroxy compound, such as peracetic acid, as an oxidant . The AAN is preferably produced by subjecting 2-naphthyl acetate to a Fries rearrangement or 2-naphthol to a Friedel-Crafts acetylation, to produce 6-hydroxy-2-acetonaphthone (HAN), and then acetylating the HAN .
Molecular Structure Analysis
The molecular structure of DAN is characterized by a naphthalene moiety with a ring carbon which bears two acetoxy groups . The crystal structure of DAN has been studied, providing further insights into its molecular structure .
Chemical Reactions Analysis
The primary chemical reaction involved in the production of DAN is the Baeyer-Villiger oxidation of AAN . This reaction is performed under conditions such that the reaction mass contains no more than about 0.1 wt.% of a mineral acid based on the weight of the initially added pure peroxy compound .
Physical And Chemical Properties Analysis
DAN is a solid at 20 degrees Celsius . . The melting point of DAN ranges from 176.0 to 179.0 degrees Celsius .
Applications De Recherche Scientifique
1. Peroxynitrite Detection
A study by Hosu et al. (2016) explored the electropolymerization of 2,6-dihydroxynaphthalene on a screen printed carbon electrode for the detection of peroxynitrite (PON). This novel sensor showed excellent electrocatalytic activity for PON oxidation and could measure PON concentrations in a linear range from 2 to 300 μM with high sensitivity, selectivity, and stability (Hosu et al., 2016).
2. Photoelectrical Properties for DSSC Application
Research by Gayathri (2018) focused on the electronic structure and photoelectrical properties of 1,4-diacetoxy-2-methylnaphthalene, a compound related to 2,6-Diacetoxynaphthalene, for dye-sensitized solar cell (DSSC) applications. The study combined experimental and theoretical (DFT) methods to understand the structure, vibrations, and electronic properties, highlighting its potential in energy transfer and biological activity (Gayathri, 2018).
3. Acylation in Catalysis
Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene with acetic anhydride in the presence of zeolite beta. This research highlighted the shape-selective acylation with zeolite catalysts, which is crucial in the production of certain chemicals, showing a significant increase in the selectivity for desired products (Andy et al., 2000).
4. Cytotoxicity Against Cancer Cells
A study by Chang et al. (2015) on 2-phenylnaphthalenes, structurally related to 2,6-Diacetoxynaphthalene, revealed that these compounds inhibit proliferation and induce apoptosis in MCF-7 breast cancer cells. The research provided insights into the structure-activity relationship of these compounds and their potential therapeutic applications (Chang et al., 2015).
5. Potential Anti-Cancer Drug Development
Saji et al. (2021) conducted a comprehensive study on 2-bromo-6-methoxynaphthalene, which shares a similar naphthalene core with 2,6-Diacetoxynaphthalene. The research, including molecular docking studies, suggested that this compound exhibits anti-cancer activities, indicating potential for development as an anti-cancer drug (Saji et al., 2021).
Safety And Hazards
DAN is used for laboratory research purposes and is not intended for drug or household use . In case of exposure, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing. If skin or eye irritation occurs, rinse with water and seek medical advice . It’s important to note that the product is not classified under any hazard class according to Regulation (EC) No 1272/2008 .
Propriétés
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetoxynaphthalene | |
CAS RN |
22426-47-7 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


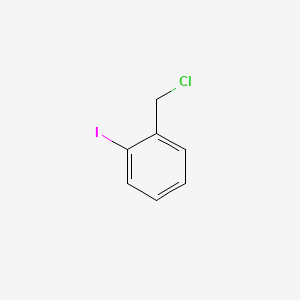

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
